2-Cyano-6-hydroxypyridine
Overview
Description
2-Cyano-6-hydroxypyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to the pyridine ring. It is known for its versatility in various chemical reactions and its applications in different fields of scientific research.
Scientific Research Applications
2-Cyano-6-hydroxypyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Future Directions
The synthesis of 2-Cyano-6-hydroxypyridine and similar compounds promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications . The selective synthesis of substituted 2-pyridone derivatives through decoration and/or formation of pyridone rings has been a longstanding subject in organic synthetic chemistry .
Mechanism of Action
Target of Action
2-Cyano-6-hydroxypyridine, also known as 6-oxo-1,6-dihydropyridine-2-carbonitrile or 6-hydroxypicolinonitrile , is a derivative of picolinic acid . Picolinic acid derivatives are known to exhibit enol-keto tautomerism and have potential complexing ability via N,O-chelation or N,O,O-chelation . .
Mode of Action
It is known that picolinic acid derivatives, such as this compound, exhibit enol-keto tautomerism . This tautomerism could potentially influence the compound’s interaction with its targets and the resulting changes .
Biochemical Pathways
It is known that 2-pyridone degradation, a related compound, is commonly initiated by mono-oxygenase attack, resulting in a diol, such as 2,5-dihydroxypyridine, which is metabolized via the maleamate pathway . This information might provide some insight into the potential biochemical pathways affected by this compound.
Result of Action
It is known that 2-pyridone-containing heterocycles are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics, and remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . This information might provide some insight into the potential effects of this compound’s action.
Action Environment
It is known that 2-pyridone, a related compound, is rapidly degraded by microorganisms in the soil environment, with a half-life less than one week . This information might provide some insight into how environmental factors could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Cyano-6-hydroxypyridine at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is known that pyridine derivatives can be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Transport and Distribution
It is speculated that it could interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-6-hydroxypyridine typically involves the reaction of 2,6-dichloropyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atoms with cyano and hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-6-hydroxypyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-cyano-6-pyridone.
Reduction: Formation of 2-amino-6-hydroxypyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Comparison with Similar Compounds
2-Hydroxypyridine: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-Cyano-4-hydroxypyridine: The position of the hydroxyl group is different, leading to variations in reactivity and biological activity.
2-Cyano-6-methoxypyridine: The hydroxyl group is replaced by a methoxy group, altering its chemical and biological properties.
Uniqueness: 2-Cyano-6-hydroxypyridine is unique due to the presence of both cyano and hydroxyl groups at specific positions on the pyridine ring. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-oxo-1H-pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-5-2-1-3-6(9)8-5/h1-3H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXSOXBXXNEYNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89324-17-4, 95907-04-3 | |
Record name | 1,6-Dihydro-6-oxo-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89324-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95907-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-oxo-1,6-dihydropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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